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molecular formula C8H9NO3 B110684 Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 6375-89-9

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B110684
M. Wt: 167.16 g/mol
InChI Key: FXXHEBJCBBMISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07678796B2

Procedure details

The title compound of Example 27 (775 mg, 4.64 mmol) was dissolved in ethanol (10 mL) and heated to 78° C. Hydrazine hydrate (1.12 mL, 23.2 mmol) was added and the reaction was stirred at 78° C. overnight. The reaction was then cooled to room temperature and the product (white solid) was filtered off (590 mg, 76%).
Quantity
775 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8](=[O:11])[N:7]([CH3:12])[CH:6]=1)=O.O.[NH2:14][NH2:15]>C(O)C>[CH3:12][N:7]1[C:8](=[O:11])[CH:9]=[CH:10][C:5]([C:3]([NH:14][NH2:15])=[O:2])=[CH:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
775 mg
Type
reactant
Smiles
COC(=O)C1=CN(C(C=C1)=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.12 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 78° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the product (white solid) was filtered off (590 mg, 76%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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